(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
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Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines . The Boc group is stable to most nucleophiles and bases, but can be removed under acidic conditions .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups, including a benzyl group, a Boc-protected amino group, and a 4-oxohexanedioate group. These groups can participate in a variety of chemical reactions .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, which can then free the amine to participate in further reactions . The carboxylic acid esters could be hydrolyzed under acidic or basic conditions to give carboxylic acids.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups like the Boc-protected amino group and the 4-oxohexanedioate group would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis Techniques : The compound has been used in the efficient synthesis of various derivatives, demonstrating its utility in organic synthesis (Koseki, Yamada, & Usuki, 2011).
Polymer Science : It plays a role in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups, indicating its importance in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Amino-Protecting Groups : The compound is involved in the synthesis of tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers, which are crucial for developing new amino-protecting groups (Rehse & Ritter, 1989).
Organic Chemistry : Its derivatives have been used to study the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, contributing to a better understanding of organic reaction mechanisms (Ravikumar et al., 2015).
Pharmaceutical Intermediate Synthesis : The compound has been used in the synthesis of 2-[N-(tert-Butoxycarbonyl)amino]-4-pyridinecarbaldehyde, a versatile pharmaceutical intermediate, demonstrating its applicability in medicinal chemistry (BerlinMichael et al., 2007).
Crystal Structure Analysis : It has been utilized in crystal structure studies to understand the conformational aspects of certain compounds, which is vital for the development of new materials and drugs (Jankowska et al., 2002).
Synthesis of Pseudosaccharides : The compound has been used in the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, leading to the formation of new pseudosaccharides (Larin, Kochubei, & Atroshchenko, 2014).
Peptide Synthesis : Its role in the synthesis of polymers with amino acid moieties and its application in peptide synthesis and materials science has been explored (Qu, Sanda, & Masuda, 2009).
Large-Scale Preparation : The compound has been used in the large-scale preparation of related compounds from L-aspartic acid, highlighting its scalability and industrial relevance (Yoshida et al., 1996).
Chiroptical Properties : The compound's derivatives have been studied for their chiroptical properties, which are important for the development of asymmetric synthesis methods (Tang, Volkman, & Ellman, 2001).
Functional Material Synthesis : It has been employed in the preparation of water-soluble amino acid derivatives of syndiotactic poly(2-methylallyl alcohol), which is significant in the field of functional materials (Dernst & Klesper, 1986).
Structural Modification of Anthracyclines : The compound has been synthesized for use in the structural modification of anthracyclines, which are important in medicinal chemistry (González et al., 1992).
Mechanism of Action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound likely participates in biochemical pathways involving amino acids and peptides, given the presence of the Boc group. The Boc group can be selectively removed to expose the amino group, which can then interact with other molecules in the pathway .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathway in which it is involved. In general, the removal of the Boc group would allow the amino group to participate in subsequent reactions, potentially leading to the synthesis of new compounds .
Action Environment
The action of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using oxalyl chloride in methanol under room temperature conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species in the environment.
Properties
IUPAC Name |
1-O-benzyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPGIMOTPAINZ-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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